molecular formula C42H30O5 B3068240 (1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol CAS No. 336800-79-4

(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol

Cat. No. B3068240
CAS RN: 336800-79-4
M. Wt: 614.7 g/mol
InChI Key: UZZFMCDREAEXRS-UHFFFAOYSA-N
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Description

(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol, also known as BINOL, is an organic compound that has been extensively studied for its diverse applications in various fields of science. BINOL is a chiral molecule that contains two naphthyl rings and two hydroxyl groups, which make it a versatile compound for use in asymmetric synthesis, catalysis, and molecular recognition.

Scientific Research Applications

Catalytic and Kinetic Resolutions

(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol plays a significant role in the field of catalytic and kinetic resolutions. It serves as a chiral catalyst or a ligand in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds. The compound's unique structural characteristics contribute to its high enantioselectivity in various chemical reactions, making it a valuable asset in the synthesis of chiral drugs and other bioactive molecules (Pellissier, 2011).

Liquid Crystal Research

The compound is also significant in the study of liquid crystals. Its structural framework is used to investigate the formation of various nematic phases in liquid crystal dimers. This research provides insights into the properties and behaviors of liquid crystal materials, which are crucial for the development of advanced display technologies and other applications in the field of material science (Henderson & Imrie, 2011).

Environmental and Health Monitoring

While the compound itself is not directly involved, its structural analogs and derivatives are monitored in environmental and health studies. Research on similar compounds helps in understanding the accumulation and impact of persistent organic pollutants in the environment and their potential effects on human health (Czaja et al., 1999).

properties

IUPAC Name

3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O5/c43-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)45)23-47-24-30-22-28-12-4-8-16-34(28)40(42(30)46)38-32-14-6-2-10-26(32)18-20-36(38)44/h1-22,43-46H,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZFMCDREAEXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5O)C7=C(C=CC8=CC=CC=C87)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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